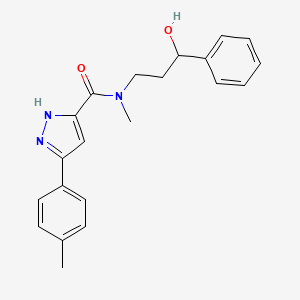

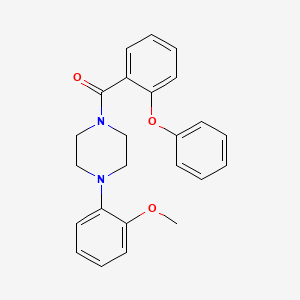

![molecular formula C16H15FN4S B5511441 1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Tetrazole derivatives are synthesized through various methods, including [3+2] cycloaddition reactions, which are often favored for their efficiency and the ability to introduce functional groups selectively. The specific synthesis of “1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole” would likely involve the condensation of a 2,4-dimethylphenyl-derived nitrile with hydrazoic acid or an azide source, followed by a substitution reaction to introduce the fluorobenzylthio moiety. Similar methodologies are discussed in the context of preparing tetrazole derivatives with potential applications in sensing and as bioactive compounds (An, Yu, & Lin, 2013).

Molecular Structure Analysis

Tetrazoles exhibit a range of molecular conformations based on substituents and intramolecular interactions. The molecular structure of tetrazole derivatives, including “1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole,” is characterized by X-ray crystallography, revealing details about bond lengths, angles, and the overall geometry of the molecule. The presence of substituents like fluorobenzylthio groups can influence the electronic distribution and steric hindrance, affecting the molecular conformation and reactivity (Askerov et al., 2018).

Wissenschaftliche Forschungsanwendungen

Luminescence Sensing Applications Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcases the potential of related compounds in luminescence sensing. These frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives, indicating the utility of structurally similar tetrazole compounds in developing fluorescence sensors for chemical detection (Shi et al., 2015).

Optoelectronic and Photochemical Applications The synthesis and characterization of thiazolothiazole fluorophores reveal their strong blue fluorescence and reversible electrochromism, which are desirable properties for multifunctional optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017).

Nuclear Magnetic Resonance (NMR) Studies Studies on bicyclic thiophene derivatives have demonstrated the utility of through-space H–F coupling over seven bonds in the NMR spectra of these compounds, highlighting the relevance of fluorophenyl and tetrazole structures in NMR studies for structural analysis (Hirohashi et al., 1975).

Fluorogenic Probes for Alkene Detection The design and synthesis of laser-activatable tetrazoles with extended π-systems have been reported for their extremely fast 1,3-dipolar cycloaddition reactions, resulting in solvent-dependent red fluorescence. This indicates the potential for using related tetrazole compounds as fluorogenic probes for detecting alkenes in vivo (An et al., 2013).

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4S/c1-11-7-8-15(12(2)9-11)21-16(18-19-20-21)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJZWBISXMPRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-1H-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

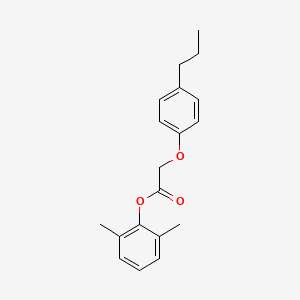

![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)

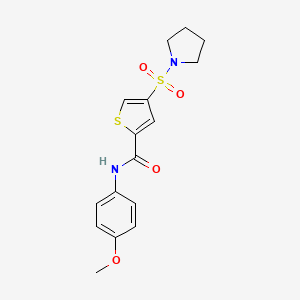

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)

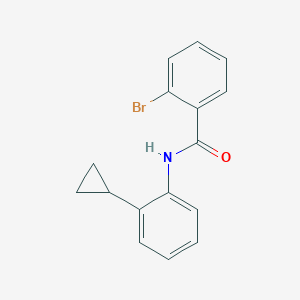

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)